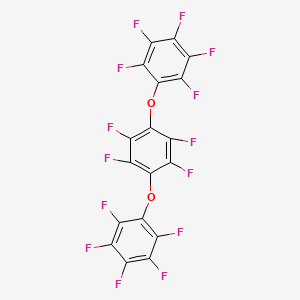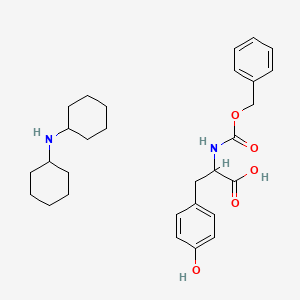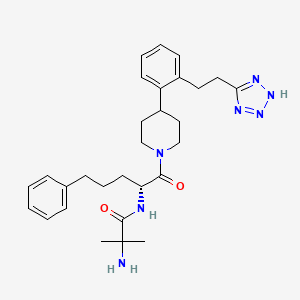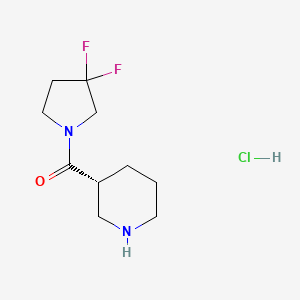
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene is a chemical compound with the molecular formula C18F14O2 and a molecular weight of 514.17 g/mol . This compound is characterized by the presence of two pentafluorophenoxy groups attached to a tetrafluorobenzene core. It is known for its high fluorine content, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene can be synthesized through the nucleophilic aromatic substitution reaction of 1,4-difluorotetrafluorobenzene with pentafluorophenol. The reaction typically involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene primarily undergoes substitution reactions due to the presence of electron-withdrawing fluorine atoms. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic aromatic substitution with an alkoxide may yield an ether derivative, while electrophilic aromatic substitution with a halogen may result in a halogenated product .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives may be explored for potential use in drug development and diagnostic imaging due to their fluorine content.
Wirkmechanismus
The mechanism of action of 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene is primarily based on its ability to undergo substitution reactions. The electron-withdrawing fluorine atoms make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution process. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Difluorotetrafluorobenzene: This compound serves as a precursor in the synthesis of 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene and shares similar fluorine content.
Pentafluorophenol: Another precursor used in the synthesis, it contributes the pentafluorophenoxy groups to the final product.
Uniqueness
This compound is unique due to its combination of a tetrafluorobenzene core with two pentafluorophenoxy groups. This structure imparts distinct electronic properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
6804-37-1 |
|---|---|
Molekularformel |
C18F14O2 |
Molekulargewicht |
514.2 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenoxy]benzene |
InChI |
InChI=1S/C18F14O2/c19-1-3(21)7(25)15(8(26)4(1)22)33-17-11(29)13(31)18(14(32)12(17)30)34-16-9(27)5(23)2(20)6(24)10(16)28 |
InChI-Schlüssel |
QUYRBEDFNGXEQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)
![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)




![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)
![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)
![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
